molecular formula C16H16N2O4S B11078302 2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide

2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B11078302
M. Wt: 332.4 g/mol
InChI Key: VGRWDNRBRSKRCM-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a methoxyphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with ethylsulfanyl aniline under appropriate conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethyl isothiocyanate
  • 4-Methoxyamphetamine
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(ethylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-ethylsulfanyl-N-(4-methoxyphenyl)-4-nitrobenzamide

InChI

InChI=1S/C16H16N2O4S/c1-3-23-15-10-12(18(20)21)6-9-14(15)16(19)17-11-4-7-13(22-2)8-5-11/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

VGRWDNRBRSKRCM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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